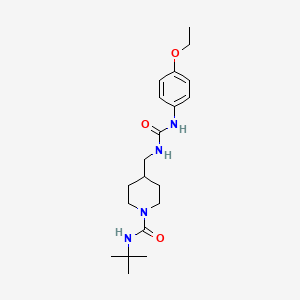

N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide

Description

N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a urea linkage substituted with a 4-ethoxyphenyl group and a tert-butyl carbamate moiety. The tert-butyl group enhances metabolic stability, while the ureido moiety may facilitate hydrogen bonding interactions with biological targets .

Properties

IUPAC Name |

N-tert-butyl-4-[[(4-ethoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O3/c1-5-27-17-8-6-16(7-9-17)22-18(25)21-14-15-10-12-24(13-11-15)19(26)23-20(2,3)4/h6-9,15H,5,10-14H2,1-4H3,(H,23,26)(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOANTHPENAFRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide, with the CAS number 1235235-75-2, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for further research in pharmacology and drug development.

The molecular formula of this compound is , and it has a molecular weight of 376.5 g/mol. The structural characteristics include a tert-butyl group, a piperidine ring, and an ethoxyphenylureido side chain, which may contribute to its biological effects.

| Property | Value |

|---|---|

| CAS Number | 1235235-75-2 |

| Molecular Formula | C20H32N4O3 |

| Molecular Weight | 376.5 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide is likely mediated through its interaction with specific receptors or enzymes. Compounds in the piperidine class often exhibit activity by modulating neurotransmitter systems or inhibiting enzymatic pathways.

Potential Targets:

- G Protein-Coupled Receptors (GPCRs) : These receptors are critical in various signaling pathways, and compounds that interact with them can influence numerous physiological processes, including pain perception and inflammation .

- Enzyme Inhibition : The ureido group may facilitate interactions with enzymes by forming hydrogen bonds or participating in hydrophobic interactions, potentially leading to inhibition of key metabolic pathways.

Biological Activity

Research on similar compounds suggests that N-(tert-butyl)-4-((3-(4-ethoxyphenyl)ureido)methyl)piperidine-1-carboxamide may exhibit several biological activities:

- Antinociceptive Effects : Piperidine derivatives have been studied for their analgesic properties. For instance, compounds that target opioid receptors have shown promise in pain management .

- Antitumor Activity : Some piperidine-based compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

- Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may reduce symptoms associated with chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Effects: The 4-ethoxyphenyl group in the target compound and analogs (e.g., ) is associated with high purity (>99%) and moderate-to-high yields (60–76%). Replacement with electron-withdrawing groups (e.g., 3-cyanophenyl in ) reduces yield (60%) and purity (96%), likely due to steric or electronic challenges during synthesis.

- Synthetic Methods : The tert-butyl carbamate group is commonly introduced via Boc-protection strategies, as seen in . For example, tert-butyl piperidin-4-ylcarbamate was acetylated using Ac₂O in DCM with Et₃N as a base, yielding stable intermediates .

Functional Group Impact on Bioactivity and Stability

- Aromatic Substitutents: The 4-ethoxy group in the target compound may improve lipophilicity compared to methoxy or cyano substituents, influencing membrane permeability and metabolic stability.

- tert-Butyl Group : This bulky group in the target compound and tert-butyl (1-acetylpiperidin-4-yl)carbamate likely reduces oxidative metabolism, extending half-life in biological systems.

Analytical and Pharmacological Data Gaps

While analogs like those in report mass spectrometry (APCI-MS) and LC purity data, the target compound lacks explicit analytical or pharmacological data in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.